Ovalbumin (154-159) Trifluoroacetate
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Overview
Description
Ovalbumin (154-159) Trifluoroacetate is a compound with the molecular formula C30H53F3N10O11 . It is also known by other names such as TNGIIR and Egg white albumen (154-159) . The IUPAC name for this compound is L-threonyl-L-asparagyl-glycyl-L-isoleucyl-L-isoleucyl-L-arginine trifluoroacetic acid .
Molecular Structure Analysis
The molecular weight of Ovalbumin (154-159) Trifluoroacetate is 786.8 g/mol . Its structure includes a sequence of amino acids represented as H-Thr-Asn-Gly-Ile-Ile-Arg-OH.TFA . The InChIKey for this compound is PRWXVVSUBWJYMX-ZHOQCBSZSA-N .Physical And Chemical Properties Analysis
Ovalbumin (154-159) Trifluoroacetate has a molecular weight of 786.8 g/mol . It has a computed hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 22 .Scientific Research Applications
- Allergenicity : OA can cause severe allergic reactions, even life-threatening ones. Various processing methods can alter its allergenicity by modifying its structure and linear/sequential epitopes .
- Biological Activities : Studies suggest that OA and its hydrolysates possess biological activities such as antibacterial, antioxidant, and anti-inflammatory effects .
- TNGIIR : The hexapeptide TNGIIR inhibits angiotensin-converting enzyme (ACE). It shows higher ACE inhibition than several other peptides tested, with a concentration of 70 μM required for 50% inhibition .
Structure and Allergenicity of Ovalbumin (OA)
Assembly and Potential Applications
Biological Activities and Functional Properties
ACE Inhibition by TNGIIR
Future Directions
The future directions of research on Ovalbumin (154-159) Trifluoroacetate could include further investigation into its synthesis, chemical reactions, and mechanism of action. One study suggests that ovalbumin has potential as a Pickering nanostabilizer for high internal phase emulsions . Another study discusses the immunogenic properties of ovalbumin modified by air particulate matter .
Mechanism of Action
Target of Action
The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .
Result of Action
The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXVVSUBWJYMX-ZHOQCBSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53F3N10O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ovalbumin (154-159) Trifluoroacetate |
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